molecular formula C10H11Cl2NO B2852801 3,5-dichloro-N-propylbenzamide CAS No. 33244-94-9

3,5-dichloro-N-propylbenzamide

Cat. No.: B2852801
CAS No.: 33244-94-9
M. Wt: 232.1
InChI Key: MPELDPYJXWGKJS-UHFFFAOYSA-N
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Description

3,5-dichloro-N-propylbenzamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. The dichloro substitution at the 3 and 5 positions of the benzene ring, along with the N-propyl group, contributes to its distinct chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-propylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in an organic solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the amide bond . The general reaction scheme is as follows:

3,5-dichlorobenzoyl chloride+propylamineThis compound+HCl\text{3,5-dichlorobenzoyl chloride} + \text{propylamine} \rightarrow \text{this compound} + \text{HCl} 3,5-dichlorobenzoyl chloride+propylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 3,5-dichlorobenzoyl chloride and propylamine, are readily available and cost-effective, making the industrial synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used (e.g., this compound derivatives).

    Oxidation: Oxidized forms of the amide group.

    Reduction: Reduced forms of the amide group.

    Hydrolysis: 3,5-dichlorobenzoic acid and propylamine.

Scientific Research Applications

3,5-dichloro-N-propylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of the N-propyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other dichlorobenzamide derivatives .

Properties

IUPAC Name

3,5-dichloro-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPELDPYJXWGKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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